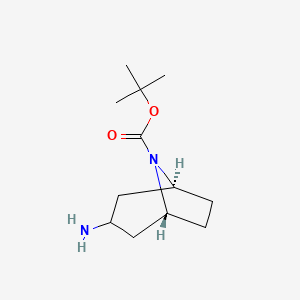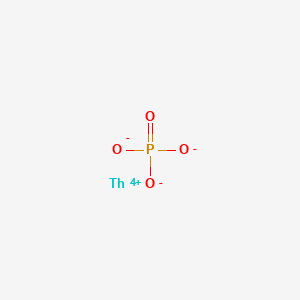![molecular formula C7H8ClN5O2 B1144907 [C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N'-nitro-guanidine CAS No. 1575569-69-5](/img/new.no-structure.jpg)
[C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N'-nitro-guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N’-nitro-guanidine is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its unique structure, which includes a chlorinated pyridine ring and a nitro-guanidine moiety. Its properties make it a valuable component in the synthesis of various chemical products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N’-nitro-guanidine typically involves the reaction of 6-chloro-3-pyridinecarboxaldehyde with nitro-guanidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods
On an industrial scale, the production of [C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N’-nitro-guanidine involves similar synthetic routes but with optimized conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and improve efficiency. The final product is typically purified through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
[C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N’-nitro-guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized products.
Substitution: The chlorinated pyridine ring allows for substitution reactions, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used for reduction reactions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Products include various oxidized derivatives of the original compound.
Reduction: Amino derivatives are commonly formed.
Substitution: Substituted pyridine derivatives with different functional groups.
Applications De Recherche Scientifique
[C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N’-nitro-guanidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex chemical compounds.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of [C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N’-nitro-guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
[C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N’-nitro-guanidine can be compared with other similar compounds, such as:
N-(4-Chlorophenyl)-1,2-phenylenediamine: Another chlorinated aromatic compound with different functional groups.
Allylamine: A simpler amine with a similar nitrogen-containing structure but lacking the nitro and pyridine components.
These comparisons highlight the unique structural features and reactivity of [C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N’-nitro-guanidine, making it distinct in its applications and properties.
Propriétés
Numéro CAS |
1575569-69-5 |
|---|---|
Formule moléculaire |
C7H8ClN5O2 |
Poids moléculaire |
229.62 g/mol |
Nom IUPAC |
1-[(6-chloropyridin-3-yl)methyl]-2-nitroguanidine |
InChI |
InChI=1S/C7H8ClN5O2/c8-6-2-1-5(3-10-6)4-11-7(9)12-13(14)15/h1-3H,4H2,(H3,9,11,12) |
Clé InChI |
GHBBFPGYBPOUCF-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=NC=C1CN/C(=N\[N+](=O)[O-])/N)Cl |
SMILES canonique |
C1=CC(=NC=C1CNC(=N[N+](=O)[O-])N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


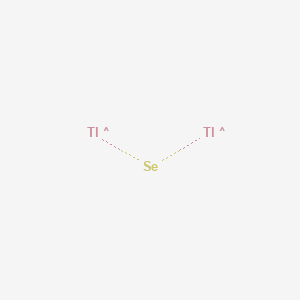
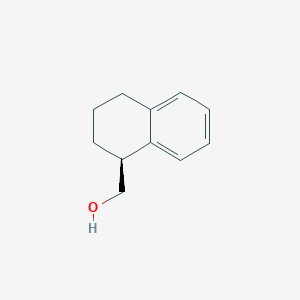
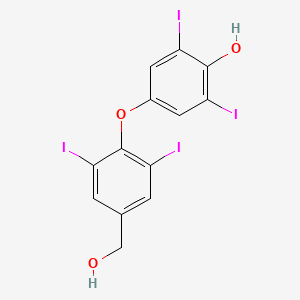
![3-(3-Aminopropyl)-2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1144837.png)
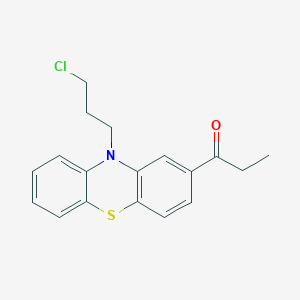
![5-Chloro-1-[2-(2,2,2-trichloroacetyl)-1H-pyrrol-1-yl]-2-pentanone](/img/structure/B1144840.png)

